

In-Depth Technical Guide: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

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Compound of Interest

Compound Name: (3-(4-Fluorophenyl)isoxazol-5-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**, a key heterocyclic intermediate in the development of novel therapeutics and advanced materials.

Core Compound Data

(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a substituted isoxazole that serves as a versatile building block in medicinal and agricultural chemistry.^[1] Its fluorinated phenyl ring is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The isoxazole core is a privileged scaffold known to interact with a wide range of biological targets.^[1]

Table 1: Physicochemical and Spectroscopic Data for **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** and Analogues

Property	Value	Source / Analogue
Molecular Formula	C ₁₀ H ₈ FNO ₂	Chem-Impex[1]
Molecular Weight	193.18 g/mol	Chem-Impex[1]
Appearance	Off-white amorphous powder	Chem-Impex[1]
Melting Point	84-90 °C	Chem-Impex[1]
Storage Conditions	Store at 0-8 °C	Chem-Impex[1]
¹ H NMR (Representative)	δ 7.90–7.71 (m, 2H, ArH), 6.75 (s, 1H, isoxazole-H), 4.82 (s, 2H, CH ₂ –OH), 3.89 (s, 1H, OH)	Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3]
¹³ C NMR (Representative)	δ 170.3, 162.3, 139.9, 129.8, 126.3, 96.1, 60.5	Adapted from (3-para-tolyl-isoxazol-5-yl)methanol[2]
FT-IR (Representative)	3200-3500 cm ⁻¹ (O-H stretch, broad), ~1600 cm ⁻¹ (C=N stretch), 1040 cm ⁻¹ (C–O–C stretch)	Adapted from (3-para-tolyl-isoxazol-5-yl)methanol and (3-(4-bromophenyl)-isoxazol-5-yl)methanol[2][3]

Experimental Protocols

While a specific, detailed synthesis protocol for **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** is not readily available in the cited literature, the following is a representative experimental protocol for a structurally similar compound, (3-para-tolyl-isoxazol-5-yl)methanol. This method illustrates the common [3+2] cycloaddition reaction used for this class of compounds.[2]

Synthesis of (3-Aryl-isoxazol-5-yl)methanol via [3+2] Cycloaddition (General Protocol)

This two-step process involves the formation of an aldoxime followed by a cycloaddition reaction with propargyl alcohol.

Step 1: Synthesis of 4-Fluorobenzaldoxime

- In a suitable round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorobenzaldehyde (1 equivalent) in pyridine.
- Add hydroxylamine hydrochloride (1.1 equivalents).
- Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
- Dry the organic phase with anhydrous sodium sulfate and concentrate to yield the crude 4-fluorobenzaldoxime.

Step 2: Cycloaddition to form **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**

- To the crude 4-fluorobenzaldoxime, add a solution of sodium hypochlorite (NaOCl) to generate the corresponding nitrile oxide in situ.
- Simultaneously, add propargyl alcohol (1.5-2 equivalents) to the reaction mixture.
- The [3+2] cycloaddition reaction proceeds to form the isoxazole ring.
- Monitor the reaction by TLC.
- Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Purify the crude product by column chromatography on silica gel to obtain **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol**.^[2]

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as CDCl_3 or DMSO-d_6 .
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a KBr pellet or as a thin film to identify key functional groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

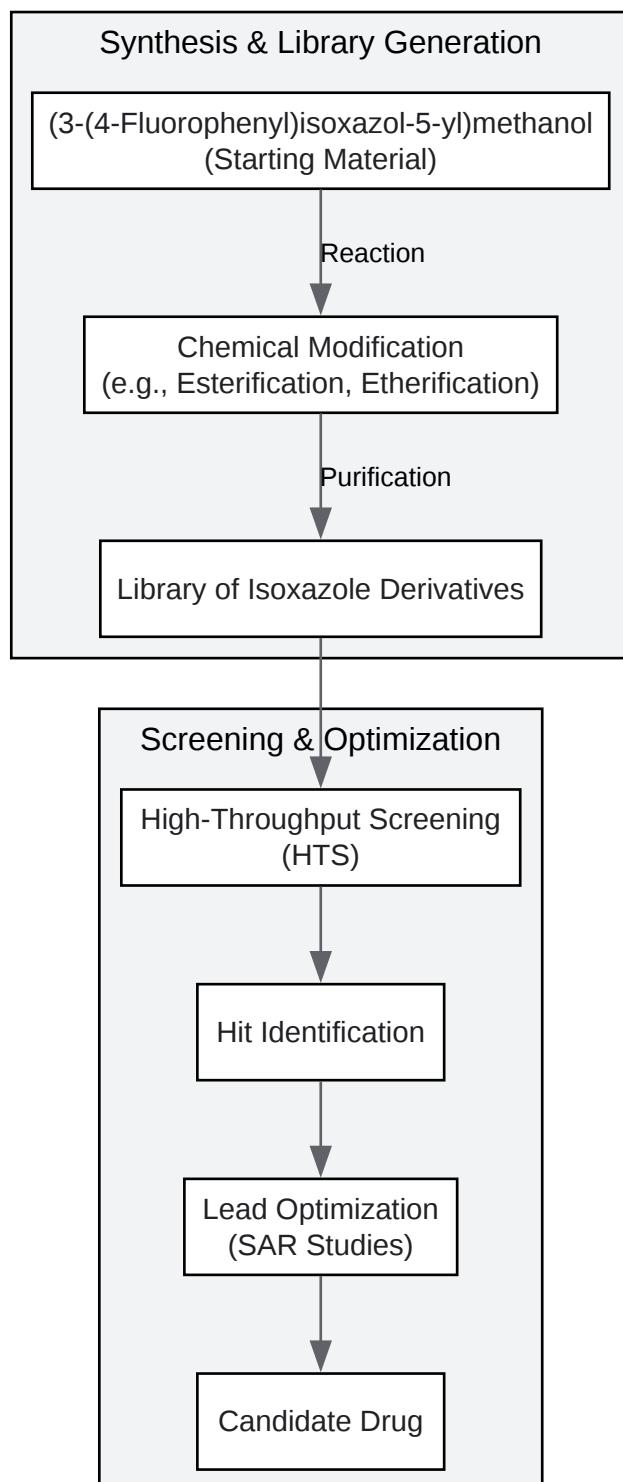
Applications and Biological Context

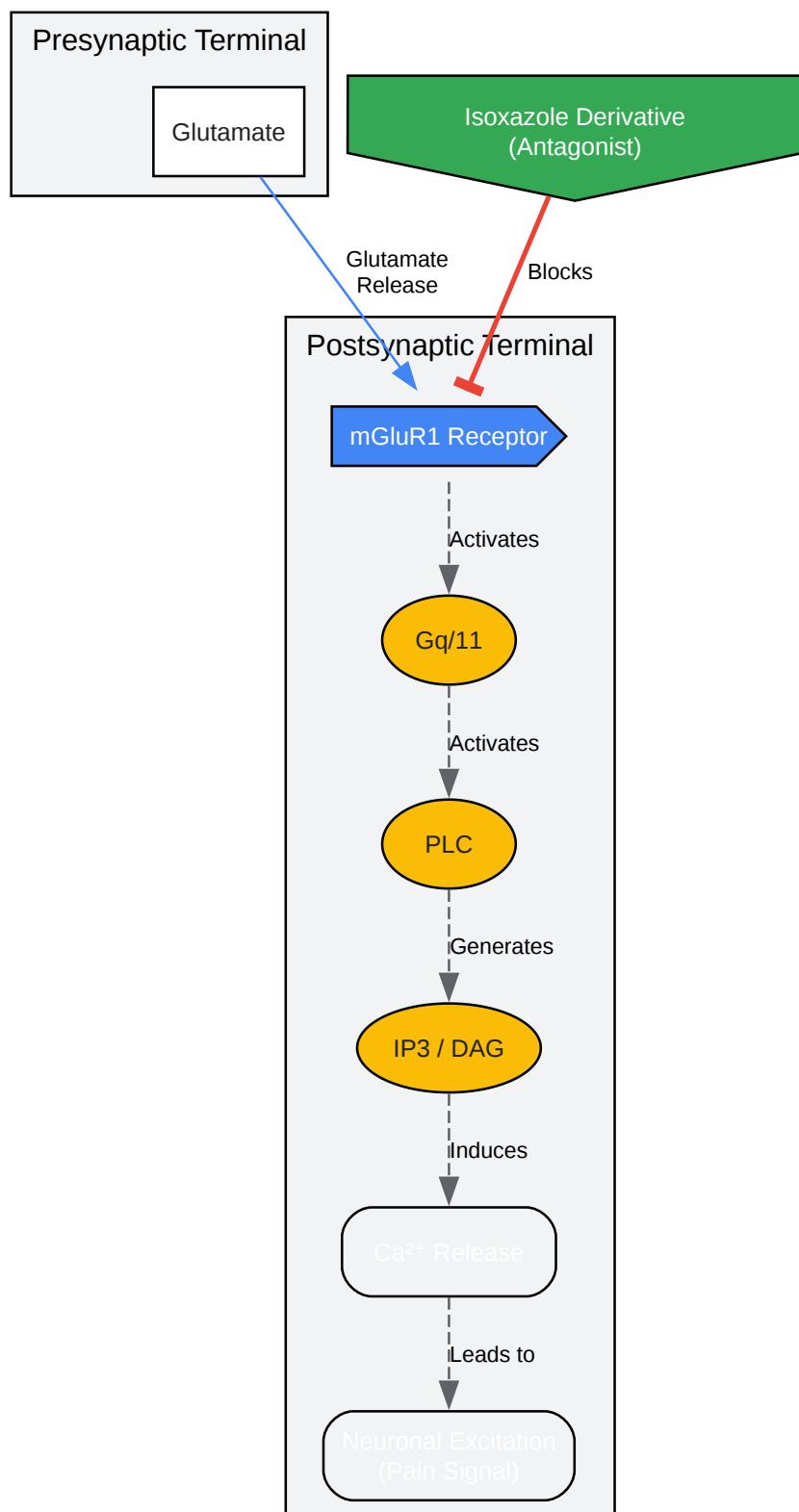
(3-(4-Fluorophenyl)isoxazol-5-yl)methanol is a valuable intermediate in the synthesis of more complex molecules for various applications.

- Pharmaceutical Development: It serves as a key building block for pharmaceuticals targeting neurological disorders.^[1] The isoxazole scaffold is present in drugs that act as mGluR1 antagonists for neuropathic pain, anticonvulsants targeting voltage-gated sodium channels, and neuroprotective agents in models of Alzheimer's disease.^{[4][5][6]}
- Agricultural Chemistry: This compound is also utilized in the formulation of agrochemicals, where the isoxazole ring is a known toxophore in some insecticides and herbicides.^{[1][7]} The mode of action for some isoxazoline insecticides involves the allosteric modulation of GABA-gated chloride channels in insects.^[8]

Visualized Workflows and Pathways Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow where **(3-(4-Fluorophenyl)isoxazol-5-yl)methanol** is used as a synthetic intermediate for creating a library of candidate compounds for biological screening.





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